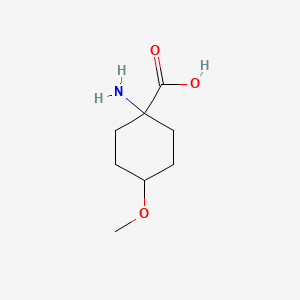
N-Boc-2-naphthalenesulfonamide
Vue d'ensemble
Description
It is a white to off-white powder with a molecular formula of C15H17NO4S and a molecular weight of 307.36 g/mol. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent and intermediate in organic synthesis.
Méthodes De Préparation
N-Boc-2-naphthalenesulfonamide can be synthesized via several methods. One common method involves the reaction of 2-naphthalenesulfonyl chloride with di-tert-butyl dicarbonate and an amine. Another method is the carbamoylation of 2-naphthalenesulfonic acid. These reactions typically occur under mild conditions and yield high purity products. Industrial production methods often involve the use of mesoporous silica phenylsulfonic acid as a recyclable and heterogeneous solid acid nanocatalyst under solvent-free conditions at ambient temperature .
Analyse Des Réactions Chimiques
N-Boc-2-naphthalenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include di-tert-butyl dicarbonate, DMAP, and various Lewis acids . The major products formed from these reactions are typically sulfonamides, ureas, and amides. The compound’s stability towards catalytic hydrogenolysis and resistance to basic and nucleophilic conditions make it a versatile reagent in organic synthesis .
Applications De Recherche Scientifique
N-Boc-2-naphthalenesulfonamide is primarily used as an intermediate in organic synthesis. It is employed in the preparation of various compounds, including sulfonamides, ureas, and amides. Additionally, it is used in the synthesis of agrochemicals, such as herbicides and fungicides. In medicinal chemistry, it has been studied for its potential to inhibit cancer cell proliferation and tumor growth in preclinical models. The compound’s versatility and stability make it a valuable tool in various fields of research, including drug discovery, material science, and agrochemicals.
Mécanisme D'action
The mechanism of action of N-Boc-2-naphthalenesulfonamide involves its role as a protecting group for amines. The tert-butoxycarbonyl (Boc) group provides stability to the compound, allowing it to undergo various chemical transformations without degradation . The Boc group can be selectively cleaved under mild acidic conditions, making it a useful tool in peptide synthesis and other organic reactions . The molecular targets and pathways involved in its mechanism of action are primarily related to its ability to protect amine groups during chemical reactions .
Comparaison Avec Des Composés Similaires
N-Boc-2-naphthalenesulfonamide is similar to other Boc-protected amines, such as N-Boc-2-naphthylsulfonamide and N-Boc-2-naphthalenesulfonylcarbamate. These compounds share similar chemical properties and are used in similar applications. this compound is unique in its stability and resistance to catalytic hydrogenolysis and basic conditions . This makes it a preferred choice in many organic synthesis reactions where stability and selectivity are crucial .
Propriétés
IUPAC Name |
tert-butyl N-naphthalen-2-ylsulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-15(2,3)20-14(17)16-21(18,19)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCXVASJISKFKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465583 | |
| Record name | N-Boc-2-naphthalenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461441-06-5 | |
| Record name | N-Boc-2-naphthalenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1H-3-Benzazepine, 7-[[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl]-2,3,4,5-tetrahydro-8-methoxy-3-methyl-](/img/structure/B1609937.png)


